2-Chloro-3-(furan-3-yl)pyrazine
Overview
Description
2-Chloro-3-(furan-3-yl)pyrazine is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-3-(furan-3-yl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_6ClN_2O, characterized by a pyrazine ring substituted with a chloro group and a furan moiety. The presence of these functional groups contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Anticancer Potential
Studies have explored the anticancer potential of this compound, particularly in relation to its ability to induce apoptosis in cancer cells. The compound has shown promise in inhibiting tumor growth in vitro and in vivo.
Neuroprotective Effects
Emerging data suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate oxidative stress responses is a key area of interest.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive/negative bacteria | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Modulation of oxidative stress |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound, researchers found that treatment led to a significant reduction in cell viability in several cancer cell lines (e.g., breast and colon cancer). The mechanism was linked to the activation of caspase pathways, indicating apoptosis induction. The IC50 values ranged from 10 to 20 µM across different cell lines, highlighting its potential as an anticancer agent .
Case Study: Neuroprotective Effects
Another study assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The compound demonstrated a protective effect at concentrations as low as 5 µM, significantly reducing markers of oxidative damage and enhancing cell survival rates .
Properties
IUPAC Name |
2-chloro-3-(furan-3-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7(10-2-3-11-8)6-1-4-12-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSWXUGISZIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.